molecular formula C4H4FN B12949304 2-fluoro-1H-pyrrole CAS No. 2105-73-9

2-fluoro-1H-pyrrole

Cat. No.: B12949304
CAS No.: 2105-73-9
M. Wt: 85.08 g/mol
InChI Key: CVCDRFTUJQLDOH-UHFFFAOYSA-N
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Description

2-Fluoro-1H-pyrrole is a specialized fluorinated building block of significant interest in advanced chemical research and development. The introduction of fluorine into the pyrrole ring system dramatically alters its electronic properties, lipophilicity, and metabolic stability, making it a crucial intermediate for creating novel compounds with enhanced biological activity and physical characteristics . This compound is particularly valuable in medicinal chemistry for the design and synthesis of potential pharmaceutical agents. Fluorinated pyrroles are key structural motifs in preclinical candidates, including potent inhibitors of bacterial DNA gyrase for combating antibiotic resistance and compounds investigated for activity against viruses such as hepatitis B . In organic synthesis, this compound serves as a versatile precursor for constructing complex molecules. It can undergo various transformations, including electrophilic substitution and metal-catalyzed cross-coupling reactions, allowing for further functionalization of the pyrrole core . Furthermore, this compound is instrumental in materials science, particularly in synthesizing electron-deficient porphyrins and other macrocycles. Incorporating fluorinated pyrroles into these structures tunes their absorption spectra and redox potentials, which is critical for developing advanced materials for catalysis and electronics . Researchers will find this compound an indispensable tool for exploring structure-activity relationships and pushing the boundaries of synthetic chemistry. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoro-1H-pyrrole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4FN/c5-4-2-1-3-6-4/h1-3,6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVCDRFTUJQLDOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50468959
Record name 1H-Pyrrole, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

85.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2105-73-9
Record name 1H-Pyrrole, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50468959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Fluoro 1h Pyrrole and Ring Fluorinated Analogs

Direct Fluorination Approaches

Direct fluorination involves the introduction of a fluorine atom onto a pre-formed pyrrole (B145914) ring. This can be achieved through either electrophilic or nucleophilic methods.

Electrophilic Fluorination Strategies

Electrophilic fluorination is a common method for synthesizing fluorinated aromatic compounds. wikipedia.org It involves the reaction of an electron-rich aromatic ring with an electrophilic fluorine source.

Electrophilic fluorinating reagents with a nitrogen-fluorine (N-F) bond are frequently employed due to their relative safety, stability, and ease of handling compared to elemental fluorine. wikipedia.org Among the most common N-F reagents are Selectfluor™ and N-Fluorobenzenesulfonimide (NFSI). wikipedia.org

The direct fluorination of pyrrole and N-methylpyrrole with Selectfluor™ often leads to the formation of insoluble black solids, attributed to oxidative polymerization of the electron-rich pyrrole ring. worktribe.comresearchgate.net To mitigate this, pyrrole derivatives with electron-withdrawing groups are often used to decrease the oxidation potential of the substrate. worktribe.com For instance, the fluorination of pyrrole-2-carboxylate (1) using Selectfluor™ under microwave irradiation yielded the monofluorinated derivative (2) in a 23% yield, alongside polymeric material. worktribe.com

Fluorination of Pyrrole Derivatives with Selectfluor™
SubstrateProductYield (%)ConditionsReference
Pyrrole-2-carboxylate (1)Monofluorinated pyrrole derivative (2)23Selectfluor™, Microwave irradiation worktribe.com

The addition of Lewis acids during the fluorination of pyrrole-2-carboxylate with either Selectfluor™ or NFSI has been shown to lower the yield of the fluoropyrrole product. worktribe.com

NFSI is another effective electrophilic fluorinating agent for various organic compounds. wikipedia.orgjuniperpublishers.com While its application in the direct fluorination of simple pyrroles can be challenging, it has been used in the amidation of electron-rich arenes, where NFSI acts as a nitrogen source. nih.govrsc.org The reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide (a related NFSI reagent) can lead to N-(1-substituted 1H-pyrrol-2-yl)dibenzenesulfonimides through an addition-elimination mechanism, with defluorination being a competing reaction. psu.edu However, in the case of the sterically hindered 1-t-butylpyrrole, a mixture of fluoropyrroles was obtained. psu.edu

Regioselective functionalization of pyrroles can be achieved through metalation, such as lithiation, followed by quenching with an electrophile. This approach allows for the introduction of substituents at specific positions on the pyrrole ring. While the direct application of this method for the synthesis of 2-fluoro-1H-pyrrole by quenching with an electrophilic fluorine source is not extensively detailed in the provided context, the principle of regioselective lithiation of heteroaromatics is well-established. For instance, the regioselective ortho-lithiation of pyridines has been achieved using n-butyllithium.

Late-stage fluorination, the introduction of fluorine at a late step in a synthetic sequence, is a crucial strategy in medicinal chemistry and for the synthesis of PET tracers. nih.govmpg.de This approach allows for the rapid generation of fluorinated analogs of complex molecules. Transition metal-catalyzed C-H fluorination is a promising method for late-stage functionalization. mpg.de For highly functionalized molecules, silver-catalyzed fluorination of aryl stannanes has proven to be an effective method with a broad substrate scope and tolerance for various functional groups, including heterocycles. nih.gov Palladium-catalyzed fluorination of arylboronic acid derivatives using Selectfluor™ is another viable method for introducing fluorine into complex molecules. nih.gov

Nucleophilic Fluorination Approaches

Nucleophilic fluorination offers an alternative to electrophilic methods. This section focuses on electrochemical approaches.

Electrochemical fluorination (ECF), or electrofluorination, is a method for preparing organofluorine compounds by electrolysis in a fluoride-containing medium. wikipedia.org This technique can be a one-step process to introduce fluorine atoms into organic molecules under relatively safe conditions. lew.ro

Anodic fluorination of N-substituted pyrroles has been investigated. researchgate.net The success of this method is dependent on the substituents present on the pyrrole ring. For instance, the anodic fluorination of N-methyl- and N-p-tosylpyrroles bearing an electron-withdrawing cyano group proceeds smoothly to afford the corresponding fluorinated products in moderate to excellent yields. researchgate.net In contrast, the anodic fluorination of N-methylpyrrole without an electron-withdrawing group results in the formation of polymeric products. researchgate.net These reactions are typically carried out in acetonitrile (B52724) with supporting fluoride (B91410) salts like Et3N-nHF and Et4NF-4HF using platinum electrodes. researchgate.net

Electrochemical Fluorination of N-Substituted Pyrroles
SubstrateResultConditionsReference
N-methyl- and N-p-tosylpyrroles with a cyano groupFluorinated products in moderate to excellent yieldsMeCN, Et3N-nHF or Et4NF-4HF, Pt electrodes researchgate.net
N-methylpyrrole (without electron-withdrawing group)Polymeric productMeCN, Et3N-nHF or Et4NF-4HF, Pt electrodes researchgate.net
Utilization of Fluoride Species

Direct fluorination of the pyrrole nucleus is often accomplished using electrophilic fluorinating agents. Among these, reagents of the N-F class are common, with Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) being a prominent, commercially available, and stable option. worktribe.comnih.gov The direct fluorination of pyrrole rings bearing electron-withdrawing groups, such as formyl, acyl, or carboxyl groups, with reagents like xenon difluoride can lead to the formation of fluoropyrroles in moderate yields (25–54%). researchgate.net This fluorination typically occurs at the α-position of the pyrrole ring. researchgate.net

Systematic studies have been conducted on the fluorination of various pyrrole substrates using Selectfluor™. researchgate.networktribe.com While these methods have provided access to novel fluoropyrroles, the scope can be limited by the inherent reactivity of the pyrrole ring. researchgate.networktribe.com

Challenges and Methodological Advancements in Direct Fluorination

The primary challenge in the direct fluorination of pyrrole is its high reactivity towards electrophiles, which can easily lead to polymerization. researchgate.net The electron-rich nature of the pyrrole ring makes it susceptible to oxidation, a reaction that often competes with the desired fluorination, particularly when using oxidizing fluorinating agents like Selectfluor™. worktribe.comresearchgate.net

A key challenge in the direct fluorination of pyrroles is the competing oxidative polymerization of the substrate. researchgate.networktribe.com Pyrrole itself is highly nucleophilic and susceptible to oxidation by N-F class reagents like Selectfluor™, often resulting in the formation of insoluble polymeric materials rather than the desired fluorinated product. worktribe.com The high oxidation potential of the pyrrole substrate is a limiting factor for this synthetic strategy. researchgate.net To counter this, methodologies are designed to decrease the electron density of the pyrrole ring, thereby reducing its susceptibility to oxidative degradation. worktribe.com

A principal strategy to overcome oxidative polymerization is the introduction of electron-withdrawing groups (EWGs) onto the pyrrole ring. worktribe.com These substituents lower the oxidation potential of the pyrrole substrate, thereby limiting competing oxidation reactions and favoring fluorination. worktribe.com

The presence of EWGs such as esters (e.g., pyrrole-2-carboxylate) or ketones can deactivate the pyrrole ring sufficiently to allow for successful fluorination, albeit sometimes with modest yields. worktribe.comresearchgate.net For instance, the fluorination of pyrrole-2-carboxylate with Selectfluor™ results in a mixture of fluorinated products, but also some polymeric material. worktribe.com Attaching electron-withdrawing protecting groups to the ring nitrogen, such as a 4-nitrobenzyl group, has been explored to improve both the yield and regioselectivity of the fluorination reaction. worktribe.com The use of two EWGs, as in methyl 5-formylpyrrole-2-carboxylate, can further suppress the formation of polymeric byproducts, although yields of the fluorinated product may remain low depending on reaction conditions. worktribe.com

Pyrrole SubstrateSubstituent TypeEffect on FluorinationObserved Outcome with Selectfluor™
Pyrrole / N-methyl pyrroleNone / Electron-DonatingHigh susceptibility to oxidationFormation of insoluble polymeric material. researchgate.net
Pyrrole-2-carboxylateElectron-WithdrawingReduced oxidation, allows fluorinationFormation of fluorinated products and some polymer. worktribe.com
N-(4-nitrobenzyl)pyrrole-2-carboxylateStrongly Electron-Withdrawing (on N)Aims to improve yield and regioselectivityInvestigated to enhance fluoropyrrole product formation. worktribe.com
Methyl 5-formylpyrrole-2-carboxylateTwo Electron-Withdrawing GroupsSignificantly prevents polymerizationNo polymeric product observed at 70 °C, but low yield of fluorinated product. worktribe.com

Microwave irradiation has emerged as a technique to enhance the efficiency of direct fluorination reactions. nih.govacs.org The use of microwave-assisted organic synthesis can lead to faster reaction times, higher yields, and easier work-up procedures compared to conventional heating. pensoft.net

In the context of pyrrole fluorination, treatment of 2-acylpyrroles with Selectfluor™ under microwave conditions has been shown to regioselectively produce 5-fluorinated 2-acylpyrrole derivatives. nih.govacs.org This method is particularly effective for 2-trichloroacetylated pyrrole. nih.gov The microwave-mediated reaction is often regioselective, with fluorination of the heterocyclic ring occurring preferentially over other substituents. acs.org This approach has been successfully applied in the synthesis of fluorohymenidin, the first fluorinated pyrrole-imidazole alkaloid. nih.govacs.org

ReactantReagentConditionsProductSignificance
2-AcylpyrrolesSelectfluor™Microwave irradiation5-Fluoro-2-acylpyrrolesProvides access to key fluorinated building blocks. nih.govacs.org
2-Trichloroacetylated pyrroleSelectfluor™Microwave irradiation5-Fluoro-2-trichloroacetylpyrroleUseful for the synthesis of other fluorinated pyrrole-imidazole alkaloids. acs.org

Pyrrole Ring Construction via Fluorine-Containing Precursors

An alternative to direct fluorination is the synthesis of the pyrrole ring from acyclic precursors that already incorporate fluorine atoms. researchgate.net This strategy avoids the challenges of controlling regioselectivity and preventing polymerization associated with direct fluorination of the sensitive pyrrole nucleus.

Various cyclization strategies have been developed to construct fluorinated pyrrole rings. One approach involves a [4+1] cycloaddition reaction. For example, α,β-unsaturated imines can react with a carbene equivalent, :CF2, generated from a suitable precursor. The resulting carbene undergoes a [4+1] cycloaddition, followed by dehydrofluorination to yield the target 2-fluoropyrroles. researchgate.net

Another method provides an entry to 3-fluoropyrroles from 2-aryl-5-(bromomethyl)-1-pyrrolines. nih.gov This process involves an electrophilic α,α-difluorination of the imino bond using Selectfluor™, followed by an aromatization step via dehydrofluorination to furnish the 3-fluorinated pyrrole ring. nih.gov Intramolecular cyclization of fluoroalkenes has also been developed as a route to obtain ring-fluorinated heterocycles, which simultaneously constructs the heterocyclic skeleton and installs the fluorine substituent regioselectively. researchgate.net

Cyclization Reactions for Fluoropyrrole Formation

Nucleophilic 5-endo-trig Cyclizations

The synthesis of ring-fluorinated pyrroles and related heterocyclic systems can be achieved through nucleophilic 5-endo-trig cyclizations, a process that is typically disfavored according to Baldwin's rules. However, the presence of fluorine atoms on the alkene substrate can facilitate this "anti-Baldwin" cyclization. researchgate.netcapes.gov.br This methodology has been successfully applied to 1,1-difluoro-1-alkenes featuring nitrogen, oxygen, sulfur, and carbon nucleophiles. researchgate.net

For instance, 1,1-difluoro-1-butenes that bear a homoallylic tosylamido group can undergo cyclization with in situ generated intramolecular nucleophiles to yield 2-fluoro-2-pyrroline derivatives. researchgate.net The two vinylic fluorine atoms are considered essential for this transformation to occur. researchgate.net Similarly, o-amido-β,β-difluorostyrenes have been shown to undergo this type of cyclization. In the presence of molecular sieves 4A, these substrates readily cyclize to afford 2-fluoro-3-silylindoles in high yields, even under base-free conditions. researchgate.net The reaction is believed to proceed through zwitterionic intermediates stabilized by both fluorine and silicon, which promotes the nucleophilic vinylic substitution in a 5-endo-trig manner. researchgate.net

Table 1: Examples of Nucleophilic 5-endo-trig Cyclization for Indole Synthesis researchgate.net Data derived from a study on o-amido-β,β-difluoro-α-silylstyrenes.

Transition-Metal-Catalyzed Cyclizations (e.g., Gold/Silver Catalysis)

Transition-metal catalysis offers a powerful and versatile approach for the synthesis of pyrrole derivatives. researchgate.netarkat-usa.org Gold and silver catalysts, in particular, have demonstrated significant utility in constructing the pyrrole ring through various cyclization strategies. researchgate.netresearchgate.net

A notable example is the gold-catalyzed cyclization of gem-difluorohomopropargylamines, which provides a novel route to 2-aryl-3-fluoropyrroles. acs.org In this process, treatment of the difluorinated homopropargylamines with 10 mol % of gold(III) chloride (AuCl₃) in acetonitrile at room temperature leads to a smooth cyclization and subsequent in situ dehydrofluorination to yield the desired 2,5-aryl-1-(aryl)sulfonyl-3-fluoro-1H-pyrroles. acs.org This method is effective for electron-deficient gem-difluorohomopropargylamines. acs.org

Table 2: Gold-Catalyzed Synthesis of 2,5-Disubstituted 3-Fluoropyrroles acs.org

Silver catalysis is also prominent in pyrrole synthesis, often employed for its unique reactivity and selectivity in various cyclization reactions. researchgate.net Silver-catalyzed formal [3+2] cycloaddition reactions and alkyne cycloisomerization pathways have been developed to produce a broad range of polysubstituted pyrroles. researchgate.net

Hetero Diels-Alder Reactions Involving Fluorinated Dienes

The Diels-Alder reaction is a powerful tool for constructing cyclic systems, and its application with fluorinated building blocks provides an effective route to fluorinated carbo- and heterocycles. nih.gov The use of fluorinated dienes or dienophiles allows for the strategic introduction of fluorine atoms into the target molecule. researchgate.net While direct synthesis of this compound via this method is less commonly detailed, the principles are well-established for related structures. For instance, the hetero-Diels-Alder reaction of 1,3-dienylboronic esters with nitrosoarenes can yield N-arylpyrroles through a one-pot cycloaddition/ring contraction cascade. organic-chemistry.org

The reactivity in these cycloadditions is significantly influenced by the fluorine substituents. For example, 4H-pyrazoles bearing electron-withdrawing fluoro substituents react rapidly as Diels-Alder dienes, a reactivity attributed to hyperconjugative antiaromaticity and the lowering of the LUMO energy induced by the fluorine atoms. mit.edu Similarly, β-fluoro-β-nitrostyrenes have been investigated as fluorinated dienophiles in [4+2] cycloadditions with various dienes, leading to the synthesis of monofluorinated bicyclic compounds. nih.gov

Routes from Fluorinated Pyrrolidinone Derivatives

Fluorinated pyrrolidinone and related pyrrolidine (B122466) derivatives serve as valuable precursors for the synthesis of more complex fluorinated heterocyclic systems, including fluorinated alkaloids. nih.govbioorganica.com.ua Synthetic strategies often involve the cyclization of acyclic precursors containing fluorine. One approach involves the transformation of N-(β-polyfluoroacyl)vinyl derivatives of amino acids, such as proline and N-substituted glycines, into polyfluoroalkyl-containing pyrroles. nuph.edu.ua This cyclization can be promoted by reagents like acetic anhydride (B1165640) or trifluoroacetic anhydride. nuph.edu.ua

The synthesis of novel pyrrolidine-2-carbonitrile (B1309360) and 4-fluoropyrrolidine-2-carbonitrile (B8495706) derivatives has also been explored, highlighting the accessibility of these fluorinated saturated rings as building blocks. nih.gov Furthermore, enantioselective methods, such as the intramolecular aza-Michael reaction, have been developed to produce chiral fluorinated pyrrolidines, which can be further elaborated into more complex structures like fluorinated indolizidinone derivatives. nih.gov

Conjugate Addition and Elimination Sequences

A robust two-step sequence involving conjugate addition followed by elimination provides an effective pathway to monofluorinated pyrrole derivatives, specifically 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. mdpi.comnih.gov This strategy utilizes β-fluoro-β-nitrostyrenes as synthetic equivalents of unstable 1-fluoroacetylenes. mdpi.com

Catalyst-Free Conjugate Addition of Pyrroles to β-Fluoro-β-nitrostyrenes

The first step of this sequence is a catalyst-free conjugate addition (Michael addition) of pyrroles to β-fluoro-β-nitrostyrenes. mdpi.comnih.gov The reaction proceeds efficiently under solvent-free conditions, where an excess of pyrrole acts as both the reagent and the solvent. mdpi.com This transformation yields novel 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles as the key intermediates. mdpi.comresearchgate.net The effectiveness of this method has been demonstrated across a range of substituted β-fluoro-β-nitrostyrenes, often resulting in quantitative yields of the adducts. mdpi.comnih.gov The reaction is typically stirred at room temperature for 25–30 hours. researchgate.net

Table 3: Catalyst-Free Conjugate Addition of Pyrrole to β-Fluoro-β-nitrostyrenes researchgate.net

Subsequent Base-Induced Elimination for Vinylpyrrole Formation

The 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrrole adducts obtained from the conjugate addition serve as effective precursors for the final vinylpyrrole products. mdpi.com The second step involves a base-induced elimination of nitrous acid (HNO₂). mdpi.comnih.gov This reaction is conducted by treating the adduct with a base, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), in a solvent like acetonitrile at room temperature. nih.gov The elimination proceeds with high selectivity, favoring the loss of HNO₂ over hydrogen fluoride (HF), to afford a series of novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles in high yields, up to 85%. mdpi.comnih.gov This two-step sequence represents a valuable alternative to direct reactions with highly unstable 1-fluoroacetylenes. mdpi.comnih.gov

Table 4: Base-Induced Elimination for the Synthesis of 2-(2-Fluoro-1-arylvinyl)-1H-pyrroles nih.gov

Barton-Zard Type Reactions for the Synthesis of Fluoropyrroles

A significant advancement in the synthesis of functionalized fluoropyrroles utilizes a modification of the Barton-Zard reaction. wikipedia.org This approach involves the reaction of β-fluoro-β-nitrostyrenes with ethyl α-isocyanoacetate. acs.orgresearchgate.net The reaction proceeds with high chemoselectivity, preferentially forming 4-fluoropyrroles in yields of up to 77%. acs.orgnih.gov A minor byproduct, the corresponding 4-nitrosubstituted pyrrole, is also formed. acs.orgresearchgate.net This method is notable for its ability to install a fluorine atom at a specific position on the pyrrole ring. researchgate.net The versatility of this reaction has been demonstrated through the use of a broad scope of β-fluoro-β-nitrostyrenes, enabling the preparation of a variety of fluorinated pyrroles. acs.orgnih.gov The synthetic utility of the resulting monofluorinated pyrroles has been further explored, opening pathways for the development of more complex functionalized pyrrole derivatives. acs.orgnih.gov

The key step in this synthesis involves an aromatization process that can proceed via the elimination of either hydrogen fluoride (HF) or nitrous acid (HNO2). researchgate.net Theoretical investigations of the reaction mechanism align with the experimental observations, confirming the preferential formation of the 4-fluoropyrrole product. acs.org

Table 1: Synthesis of 4-Fluoropyrroles via Barton-Zard Reaction This table is representative of the reaction scope. Specific yields and substrates can be found in the cited literature.

β-Fluoro-β-nitrostyrene DerivativeReagentMajor ProductMinor Product
Substituted β-fluoro-β-nitrostyrenesEthyl α-isocyanoacetateEthyl 3-aryl-4-fluoro-1H-pyrrole-2-carboxylatesEthyl 3-aryl-4-nitro-1H-pyrrole-2-carboxylates
β-fluoro-β-nitrostyrene2-isocyanoacetamidesMono-fluorinated pyrrole-2-amidesCorresponding 4-nitropyrroles

Construction from α,α-Difluoro-γ-iodo-γ-substituted Ketones

A convenient method for the preparation of 3-fluoro-1H-pyrroles begins with α,α-difluoro-γ-iodomethyl ketones. researchgate.net This multi-step process first involves the addition of the difluoroiodomethyl ketones to alkyl acrylates to produce fluorinated δ-keto acid esters or amides. researchgate.net

In a subsequent one-pot protocol, these intermediates are reacted with primary amines at ambient temperature. researchgate.net The reaction mechanism is proposed to involve an initial nucleophilic substitution of the iodide by the amine, followed by heterocyclization and subsequent aromatization through the elimination of water and hydrogen fluoride, yielding a series of β-fluoropyrrole derivatives. researchgate.net This strategy provides a direct route to 3-fluoropyrroles, which are valuable building blocks for further chemical elaboration. researchgate.net

Table 2: Synthesis of 3-Fluoropyrroles from Fluorinated Ketones This table illustrates the general synthetic pathway. For specific examples and yields, refer to the cited source.

Starting KetoneReactant 1Reactant 2Product Class
α,α-Difluoro-γ-iodomethyl ketonesAlkyl acrylatesPrimary AminesN-substituted 3-fluoro-1H-pyrrole derivatives
Ethyl 4,4-difluoro-2-iodo-5-oxo-5-phenylpentanoate-Primary Aminesβ-fluoropyrrole derivatives

Functionalization of Fluorinated Pyrrole Scaffolds

Beyond the de novo synthesis of the fluorinated ring, the direct functionalization of pre-existing fluoropyrrole scaffolds is a powerful strategy for creating advanced and diverse molecular architectures.

Regioselective Functionalization of 2-Trifluoromethyl-1H-Pyrrole

The synthetic utility of 2-trifluoromethyl-1H-pyrrole as a platform for pharmaceutically relevant molecules has been demonstrated through various regioselective functionalization reactions. researchgate.net Modifications can be achieved through methods such as lithiation or electrophilic substitution, which proceed with high regioselectivity, often without the need for protecting groups and on a multigram scale. researchgate.net

These reactions allow for the precise introduction of functional groups at specific positions on the pyrrole ring. For example, mono- and bifunctional derivatives, including sulfonyl halides, carboxylic acids, aldehydes, and nitriles, can be prepared by targeting the C-3 or C-2(5) positions of the 2-trifluoromethyl-1H-pyrrole core. researchgate.net This regioselective control is crucial for building complex molecules with defined structures and properties. researchgate.net

Table 3: Regioselective Functionalization of 2-Trifluoromethyl-1H-Pyrrole This table summarizes functionalization strategies. Specific reagents and conditions are detailed in the cited literature.

Reaction TypeTarget Position(s)Functional Group Introduced
LithiationC-3, C-5Various electrophiles
Electrophilic SubstitutionC-3, C-5Sulfonyl halides, Carboxylic acids, Aldehydes, Nitriles

Derivatization for Advanced Building Blocks

The functionalized fluorinated pyrroles serve as versatile intermediates for the synthesis of more complex and advanced building blocks. olemiss.eduresearchgate.net The strategic incorporation of fluorine can enhance properties like metabolic stability and bioavailability, making these building blocks highly sought after in drug discovery. olemiss.edu

A key example of derivatization is the catalytic hydrogenation of the functionalized 2-trifluoromethyl-1H-pyrrole ring. researchgate.net This transformation allows for the synthesis of all isomeric 2-trifluoromethyl α- and β-prolines. researchgate.net These fluorinated proline derivatives are valuable building blocks for peptide synthesis and the development of new therapeutics. The ability to convert simple, functionalized pyrroles into complex, stereochemically rich structures underscores the importance of these derivatization strategies in expanding the accessible chemical space for fluorinated compounds. researchgate.netnih.gov

Reactivity and Reaction Mechanisms of 2 Fluoro 1h Pyrrole Derivatives

Influence of Fluorine Substitution on Pyrrole (B145914) Ring Reactivity

Fluorine, being the most electronegative element, exerts a powerful influence on the pyrrole ring's electronic structure and, consequently, its reactivity. This influence is a combination of strong inductive effects and weaker mesomeric effects, which together modulate the molecule's behavior in chemical reactions.

The substitution of a hydrogen atom with fluorine on the pyrrole ring introduces significant electronic perturbations. The primary influence is a strong electron-withdrawing inductive effect (-I) through the sigma (σ) bond, which decreases the electron density of the entire aromatic ring. This reduction in electron density makes the carbon atom bonded to the fluorine atom particularly electron-deficient, creating a positive charge barrier that can disrupt the flow of π-electrons. acs.orgnih.gov

Table 1: Comparative Electronic Properties of Pyrrole and Fluorinated Pyrrole

PropertyUnsubstituted Pyrrole2-Fluoro-1H-PyrroleEffect of Fluorine
Electron Density HighReducedStrong inductive withdrawal (-I effect)
Reactivity towards Electrophiles HighDecreasedRing is less nucleophilic
Reactivity towards Nucleophiles LowIncreasedRing is more electrophilic
Dominant Electronic Effect Electron-donating (from N)Electron-withdrawing (from F)Reversal of dominant character

The specific position of the fluorine atom on the pyrrole ring is a crucial factor that governs the regiochemical outcome of its reactions. researchgate.netnih.gov In this compound, the fluorine atom at the C2 position exerts its strongest electron-withdrawing inductive effect on the adjacent C3 position. This electronic influence dictates where incoming reagents will preferentially attack.

The introduction of fluorine can significantly enhance the stability of the pyrrole ring against oxidative degradation. acs.orgnih.gov Unsubstituted pyrrole is notoriously prone to oxidation and polymerization due to its high electron density. researchgate.net The strong electron-withdrawing nature of the fluorine atom in this compound reduces the ring's electron density, making it less susceptible to attack by oxidizing agents.

Elucidation of Specific Reaction Pathways and Mechanisms

Understanding the specific mechanisms by which fluorinated pyrroles react is essential for their synthetic application. The electronic changes induced by fluorine open up reaction pathways, such as nucleophilic addition, that are not readily accessible to the parent compound.

The enhanced electrophilicity of the this compound ring facilitates nucleophilic addition reactions. The general mechanism involves the attack of a nucleophile on an electron-deficient carbon of the ring. youtube.com

The process can be described in the following steps:

Nucleophilic Attack: A nucleophile (Nu⁻) attacks the electrophilic carbon center of the pyrrole ring, typically at a position influenced by the fluorine substituent. This breaks the aromaticity of the ring and forms a tetrahedral intermediate. khanacademy.org

Formation of Intermediate: An anionic intermediate, often a resonance-stabilized alkoxide or equivalent, is formed. youtube.com

Protonation/Elimination: Depending on the reaction conditions and the nature of the nucleophile, the intermediate can be protonated to yield an addition product or undergo elimination to restore aromaticity, leading to a substitution product. masterorganicchemistry.com

While fluorination enhances stability, oxidation and reduction of the this compound ring can be achieved under specific conditions, leading to synthetically useful products.

Oxidation: The oxidation of pyrroles can be a complex process, often leading to polymerization or degradation. researchgate.netnih.gov However, controlled oxidation can yield valuable products such as pyrrolinones. rsc.org For fluorinated pyrroles, the reaction pathway is influenced by the electron-deficient nature of the ring. Oxidative processes may require stronger reagents compared to unsubstituted pyrroles. The reaction likely proceeds through an initial dearomatization step, followed by rearrangement and subsequent reactions to form stable oxidized products. utas.edu.au The fluorine substituent would remain intact during these transformations, yielding fluorinated versions of the oxidized heterocycles.

Reduction: Reduction of the pyrrole ring, typically via catalytic hydrogenation, leads to the formation of pyrrolines and ultimately pyrrolidines. For this compound, the electron-withdrawing fluorine atom can influence the rate and selectivity of the reduction. The process generally involves the addition of hydrogen atoms across the double bonds of the ring. It is possible that the strong C-F bond could be susceptible to hydrogenolysis under certain catalytic conditions, although this often requires harsh conditions.

Table 2: Potential Reaction Pathways for this compound

Reaction TypeReagent ClassPotential IntermediatePotential Product(s)
Nucleophilic Addition Strong Nucleophiles (e.g., Grignard, Organolithiums)Anionic tetrahedral complexAddition products, Substituted pyrroles
Oxidation Peroxides, Hypervalent Iodine ReagentsDearomatized speciesFluorinated pyrrolinones, Ring-opened products
Reduction H₂/Metal Catalyst (e.g., Pd, Pt)FluoropyrrolineFluoropyrrolidine

Mechanistic Insights into Conjugate Addition-Elimination Sequences

While direct conjugate addition-elimination sequences on the this compound ring itself are not extensively documented in readily available literature, the principles can be inferred from related reactions. A relevant example is the catalyst-free conjugate addition of pyrroles to β-fluoro-β-nitrostyrenes, which proceeds to form 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. pearson.com This is followed by a base-induced elimination of nitrous acid to yield 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. pearson.com

In this sequence, the pyrrole acts as the nucleophile in the initial Michael addition. The subsequent elimination step is highly selective for the removal of the nitro group over the fluorine atom. pearson.com This selectivity can be attributed to the better leaving group ability of the nitro group and the strength of the C-F bond.

Extrapolating to a hypothetical conjugate addition-elimination on an activated this compound derivative (e.g., with an electron-withdrawing group at the 3- or 5-position), a nucleophile would attack the electron-deficient β-carbon. The subsequent elimination step would depend on the nature of the substituents and the reaction conditions. If the fluorine at the 2-position were to act as a leaving group, it would proceed via a nucleophilic aromatic substitution (SNAr) type mechanism. However, the high bond strength of C-F often makes it a poor leaving group in the absence of strong activation.

The mechanism would likely involve the formation of a Meisenheimer-like intermediate, where the negative charge is stabilized by the electron-withdrawing groups on the ring. The departure of the fluoride (B91410) ion would then restore the aromaticity of the pyrrole ring. The feasibility of such a reaction would be highly dependent on the activating nature of the other substituents on the pyrrole ring and the strength of the incoming nucleophile.

Detailed Reaction Mechanism of Pyrrole Trifluoroacetylation

The trifluoroacetylation of pyrrole is a classic example of electrophilic aromatic substitution. The presence of a fluorine atom at the 2-position of the pyrrole ring introduces competing electronic effects that influence the reaction mechanism and regioselectivity.

Fluorine is an electronegative atom and thus exerts a deactivating inductive effect (-I) on the pyrrole ring, making it less nucleophilic than unsubstituted pyrrole. However, fluorine also possesses lone pairs of electrons that can be donated into the aromatic system through a resonance effect (+M), which is activating. In the context of electrophilic aromatic substitution, the resonance effect typically directs incoming electrophiles to the ortho and para positions.

In the case of this compound, the nitrogen atom's lone pair is the primary activator and strongly directs electrophiles to the α-positions (C2 and C5). The fluorine at C2 will have a significant impact on the regioselectivity of the trifluoroacetylation.

The detailed mechanism for the trifluoroacetylation of this compound can be proposed as follows:

Formation of the Electrophile: Trifluoroacetic anhydride (B1165640) (TFAA) acts as the source of the electrophile, the trifluoroacetyl cation (CF₃CO⁺) or a related polarized complex.

Nucleophilic Attack: The electron-rich pyrrole ring attacks the electrophile. There are two likely positions for attack: C3 and C5.

Attack at C5: This is generally the preferred position for electrophilic substitution on 2-substituted pyrroles. The resulting cationic intermediate (σ-complex) is stabilized by resonance, with three contributing structures, including one where the positive charge is delocalized onto the nitrogen atom. The deactivating inductive effect of the fluorine at C2 would slightly disfavor this pathway compared to unsubstituted pyrrole.

Attack at C3: Attack at the C3 position would lead to a different cationic intermediate. This intermediate is generally less stable as it has fewer resonance contributors, and the positive charge cannot be directly delocalized onto the nitrogen atom. The inductive effect of the adjacent fluorine atom would further destabilize this intermediate.

Deprotonation: A weak base, such as the trifluoroacetate (B77799) anion, removes a proton from the carbon that was attacked, restoring the aromaticity of the pyrrole ring and yielding the trifluoroacetylated product.

Given the strong directing effect of the nitrogen atom, the major product of the trifluoroacetylation of this compound is expected to be 2-fluoro-5-(trifluoroacetyl)-1H-pyrrole . The fluorine atom primarily acts as a deactivator, slowing down the reaction compared to unsubstituted pyrrole, but its directing effect is overridden by the powerful directing effect of the pyrrole nitrogen. To mitigate the deactivating effect and potential side reactions like polymerization, N-protection of the pyrrole with an electron-withdrawing group is often employed. worktribe.com

Regioselectivity and Stereoselectivity in Synthetic Transformations

The fluorine substituent at the 2-position plays a crucial role in directing the outcome of various synthetic transformations on the this compound ring, influencing both regioselectivity and, where applicable, stereoselectivity.

Regioselectivity in Lithiation and Functionalization:

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings. In the case of N-substituted 2-fluoro-1H-pyrroles, lithiation can be directed to specific positions. The acidity of the ring protons is influenced by the substituents. The fluorine atom increases the acidity of the adjacent C3 proton. However, the directing effect of a suitable group on the nitrogen can lead to lithiation at the C5 position.

For instance, sequential reaction cascades starting from polybromopyrrole precursors have been developed to synthesize polysubstituted 2- and 3-fluoropyrrole derivatives. These methods rely on the regioselective debromolithiation followed by trapping with an electrophilic fluorine source. worktribe.com The regioselectivity of these lithiation steps is governed by the electronic effects of the existing substituents, including the fluorine atom, which can increase the acidity of ortho-protons. worktribe.com

Regioselectivity in Electrophilic Substitution:

As discussed in the context of trifluoroacetylation, electrophilic substitution on this compound is predominantly directed to the C5 position. This is a consequence of the powerful directing effect of the pyrrole nitrogen atom, which outweighs the directing effect of the fluorine substituent. The fluorine atom's primary role is to deactivate the ring towards electrophilic attack.

Stereoselectivity:

While the this compound ring itself is achiral, the introduction of substituents or participation in reactions that generate stereocenters can lead to stereoselective outcomes. For example, in the conjugate addition of pyrrole to chiral β-fluoro-β-nitrostyrenes, a diastereoisomeric mixture of products is formed. nih.gov The stereoselectivity of such reactions would be influenced by the steric and electronic properties of the substituents on both the pyrrole and the Michael acceptor.

In transformations involving chiral derivatives of this compound, the fluorine atom could play a role in influencing the facial selectivity of approaching reagents through steric hindrance or by altering the conformational preferences of the molecule.

Below is a table summarizing the expected regiochemical outcomes in key reactions of this compound.

Reaction TypeReagent/ConditionsExpected Major RegioisomerRationale
Electrophilic Substitution Trifluoroacetic Anhydride2-Fluoro-5-(trifluoroacetyl)-1H-pyrroleThe strong directing effect of the pyrrole nitrogen to the α-position (C5) dominates.
Lithiation (N-protected) n-BuLi or LDADependent on N-protecting group and conditions. C5 is often favored by directing groups, while C3 is electronically activated by fluorine.Interplay between directing group effects and the acidifying effect of the C2-fluorine on the C3-proton.

Computational and Theoretical Studies of 2 Fluoro 1h Pyrrole

Density Functional Theory (DFT) Investigations

DFT has emerged as a robust method for studying the physicochemical properties of pyrrole (B145914) derivatives. nih.gov It offers a balance between computational cost and accuracy, making it suitable for analyzing molecular geometries, electronic characteristics, and reactivity.

The electronic structure of a molecule is fundamental to its chemical behavior. Key aspects such as the distribution of electrons and the energies of frontier molecular orbitals dictate its reactivity and interaction with other chemical species.

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A smaller gap generally implies higher reactivity, as less energy is required for electronic excitation.

For fluoropyrroles, DFT calculations have been used to determine these frontier orbital energies and related electronic properties. The introduction of a fluorine atom, an electronegative substituent, is expected to influence the electronic distribution and orbital energies of the pyrrole ring.

Another powerful tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, providing a visual guide to its reactive sites. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net For pyrrole itself, the MEP shows a negative potential region above the ring, associated with the π-electron cloud, and a positive region near the N-H proton. mdpi.com The fluorine substituent in 2-fluoro-1H-pyrrole would significantly alter this map, drawing electron density towards itself and influencing the sites for electrophilic and nucleophilic reactions.

PropertyDescriptionRelevance to this compound
HOMO Highest Occupied Molecular OrbitalIndicates the energy of the outermost electrons; related to the molecule's capacity as an electron donor.
LUMO Lowest Unoccupied Molecular OrbitalIndicates the energy of the lowest energy state for an accepted electron; related to the molecule's capacity as an electron acceptor.
HOMO-LUMO Gap (ΔE) Energy difference between HOMO and LUMOA key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. mdpi.com
MEP Map Molecular Electrostatic Potential MapVisualizes electron density on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. researchgate.net

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure corresponding to a minimum on the potential energy surface. acs.org For aromatic heterocycles like pyrrole, DFT calculations consistently predict a planar ring structure, which is crucial for its aromaticity. acs.orgmdpi.com

In a comparative study of monofluoropyrroles, DFT calculations were employed to determine the relative stabilities of the different isomers. The results indicated that this compound is more stable than 3-fluoro-1H-pyrrole by a margin of 0.16 kcal/mol. This small energy difference highlights the subtle electronic effects that govern isomer stability. Such calculations are foundational, as an accurate optimized geometry is a prerequisite for reliable predictions of other molecular properties, including vibrational frequencies and reaction energetics.

ParameterFinding for FluoropyrrolesSource
Molecular Geometry Pyrrole derivatives are known to have a planar ring structure. acs.org
Isomer Stability This compound (2-FPy) is computationally found to be more stable than 3-fluoro-1H-pyrrole (3-FPy).
Relative Energy (ΔE) The energy difference between 2-FPy and 3-FPy is 0.16 kcal/mol.

Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. nih.gov Global descriptors apply to the molecule as a whole, while local descriptors indicate the reactivity of specific atomic sites.

Key global reactivity descriptors include:

Chemical Potential (μ): Measures the escaping tendency of electrons from a system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution.

Global Electrophilicity (ω): Quantifies the ability of a molecule to accept electrons.

A particularly insightful descriptor is the electrophilicity-based charge transfer (ECT) . The ECT value predicts the direction of charge transfer when a molecule interacts with another system. Calculations for fluoropyrroles revealed that they act as electron donors during interactions with DNA bases, a finding crucial for understanding their potential toxicity and biological activity. nih.gov

Local reactivity descriptors, such as Fukui functions or the multiphilic descriptor, pinpoint the most reactive sites within the molecule for electrophilic, nucleophilic, or radical attacks. For instance, in the parent pyrrole molecule, the N₅ position is identified as being susceptible to electrophilic attack. nih.gov The introduction of a fluorine atom at the C2 position would modulate the reactivity of all sites in the ring, a phenomenon that can be precisely quantified with these local descriptors.

DescriptorDefinitionSignificance for this compound
Chemical Potential (μ) The negative of electronegativity; measures the tendency of electrons to escape.Predicts the general direction of electron flow in a reaction.
Chemical Hardness (η) Proportional to the HOMO-LUMO gap; measures resistance to deformation of electron cloud."Hard" molecules are less reactive; "soft" molecules are more reactive.
Global Electrophilicity (ω) A measure of the stabilization in energy when the system acquires additional electronic charge.Quantifies the molecule's strength as an electrophile.
ECT Electrophilicity-Based Charge Transfer; predicts the amount of charge transfer.Calculations show fluoropyrroles act as electron donors in interactions with biosystems like DNA bases. nih.gov

Mechanistic Insights from Computational Modeling

Beyond static properties, computational modeling is invaluable for elucidating the dynamics of chemical reactions. By mapping reaction pathways and calculating the energies of intermediates and transition states, DFT can provide a detailed picture of how a reaction proceeds.

A transition state (TS) is the highest energy point along a reaction coordinate, representing the energetic barrier that must be overcome for reactants to become products. Locating and characterizing the geometry and energy of a transition state is a central goal of computational reaction modeling.

While specific DFT studies detailing the transition state analysis for reactions involving this compound are not prominent in the literature, the methodology is well-established. For example, in studies of cycloaddition reactions, DFT is used to calculate the activation energies for different possible pathways, allowing researchers to predict which product will form fastest (the kinetic product). mdpi.com Following the identification of a transition state, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS correctly connects the intended species. mdpi.com This combination of TS searching and IRC mapping provides a complete, step-by-step view of the reaction mechanism.

By calculating the energies of all reactants, intermediates, transition states, and products, a complete energetic profile of a reaction can be constructed. These profiles visually depict the feasibility of a proposed mechanism.

Furthermore, DFT calculations can determine key thermodynamic parameters, such as changes in enthalpy (ΔH) and Gibbs free energy (ΔG), for a reaction. A negative ΔG indicates a spontaneous or thermodynamically favored process. Computational studies on fluoropyrroles have determined their thermodynamic parameters, which are useful in explaining their molecular features and relative stabilities in the gas phase. For example, the lower relative energy and enthalpy calculated for more stable isomers indicate their thermodynamic preference. In studies of other pyrrole syntheses, DFT has been used to calculate the ΔG° for specific reaction steps, confirming that proposed mechanistic pathways are thermodynamically favorable.

ParameterDescriptionApplication in Pyrrole Chemistry
Activation Energy (Eₐ) The energy barrier that must be overcome for a reaction to occur; the energy difference between reactants and the transition state.Determines the rate of a reaction; lower Eₐ means a faster reaction.
Reaction Enthalpy (ΔH) The net change in heat content during a reaction.Indicates whether a reaction is exothermic (releases heat) or endothermic (absorbs heat).
Gibbs Free Energy (ΔG) The energy associated with a chemical reaction that can be used to do work.The ultimate determinant of a reaction's spontaneity. A negative ΔG indicates a favorable reaction.

Studies on Substituent Effects and Activation Parameters

The introduction of a fluorine atom at the 2-position of the pyrrole ring significantly alters its electronic properties, which in turn affects its reactivity and the activation parameters of reactions it undergoes. Computational studies are instrumental in quantifying these effects.

Research on related fluorinated pyrrole systems has demonstrated that the fluorine atom, being highly electronegative, exerts a strong electron-withdrawing inductive effect (-I effect). This effect can influence the rates and mechanisms of chemical reactions. For instance, in the context of conjugate addition reactions involving pyrroles, the nature of substituents on the reacting partners has a quantifiable impact on the reaction kinetics. nih.gov The rate constants of such reactions can be determined experimentally and then correlated with theoretical parameters.

The substituent effect can be analyzed using the Hammett equation, which relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. By plotting the logarithm of the rate constant (log k) against the Hammett constants (σp) for various substituents, a linear relationship is often observed, allowing for the quantification of the electronic influence of the substituents. nih.gov

Computational chemistry allows for the calculation of activation parameters, such as activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). These parameters provide a deeper understanding of the reaction mechanism and the structure of the transition state. For example, studies on the conjugate addition of pyrrole to substituted β-fluoro-β-nitrostyrenes have involved detailed kinetic studies to reveal substituent effects and activation parameters. nih.gov While specific data for this compound is not detailed in the provided search results, the principles from these studies on related compounds are directly applicable.

Table 1: Illustrative Activation Parameters for a Hypothetical Reaction Involving a Pyrrole Derivative

ParameterValueUnit
Activation Energy (Ea)50kJ/mol
Enthalpy of Activation (ΔH‡)48kJ/mol
Entropy of Activation (ΔS‡)-120J/(mol·K)

Quantum Chemical Approaches to Spectroscopic Predictions

Quantum chemical calculations are a powerful tool for predicting the spectroscopic properties of molecules like this compound, including their NMR, IR, and UV-Vis spectra. These predictions are invaluable for interpreting experimental data and for the structural elucidation of new compounds.

Methods such as Density Functional Theory (DFT) and time-dependent DFT (TD-DFT) are commonly employed for these purposes. For example, the gauge-including atomic orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate calculation of NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated chemical shifts can then be compared with experimental values to confirm the structure of the molecule.

Vibrational frequencies, corresponding to the peaks in an infrared (IR) spectrum, can also be calculated using quantum chemical methods. researchgate.net These calculations help in the assignment of experimentally observed vibrational bands to specific molecular motions.

The electronic absorption spectra (UV-Vis) of molecules can be predicted using TD-DFT calculations. researchgate.net These calculations provide information about the electronic transitions within the molecule, such as π → π* transitions, which are characteristic of aromatic systems like pyrrole. The introduction of a fluorine atom can cause shifts in the absorption maxima, which can be rationalized through computational analysis of the molecular orbitals involved in the electronic transitions.

Table 2: Predicted Spectroscopic Data for a Fluorinated Aromatic Compound

Spectroscopic TechniquePredicted ParameterCalculated Value
¹³C NMRChemical Shift (C-F)150 ppm
¹H NMRChemical Shift (H adjacent to C-F)7.0 ppm
IR SpectroscopyC-F Stretching Frequency1100 cm⁻¹
UV-Vis Spectroscopyλ_max250 nm

Advanced Computational Methodologies for Organofluorine Compounds

The computational study of organofluorine compounds, including this compound, often requires advanced methodologies to accurately capture the effects of the highly electronegative fluorine atom. The unique electronic properties of fluorine can present challenges for standard computational methods.

Modern computational strategies often combine different levels of theory to achieve a balance between accuracy and computational cost. For instance, a preliminary exploration of the potential energy surface of a fluorinated molecule might be performed using a fast semi-empirical method, followed by more accurate calculations using DFT or higher-level ab initio methods for the low-energy conformers. unibo.it

Machine learning techniques are also being increasingly integrated with quantum chemistry to enhance the prediction of molecular properties. unibo.it These approaches can be trained on datasets of known molecules to develop models that can rapidly and accurately predict properties for new compounds, including complex organofluorine molecules.

For the study of reaction mechanisms and dynamics, quantum mechanics/molecular mechanics (QM/MM) methods can be employed. In these methods, the reactive part of the system (e.g., the this compound and its immediate reaction partner) is treated with a high level of quantum mechanics, while the surrounding environment (e.g., solvent molecules) is treated with a more computationally efficient molecular mechanics force field.

The development of new functionals and basis sets within DFT that are specifically parameterized for organofluorine compounds is an active area of research. These specialized tools aim to provide more accurate descriptions of properties such as non-covalent interactions involving fluorine, which are crucial in many biological and material science applications.

Table 3: Comparison of Computational Methodologies for Organofluorine Compounds

MethodologyApplicationAdvantages
Density Functional Theory (DFT)Geometry optimization, electronic structure, spectroscopic predictionGood balance of accuracy and computational cost
Time-Dependent DFT (TD-DFT)Prediction of UV-Vis spectraEfficient for calculating electronic excitation energies
Ab initio methods (e.g., MP2, CCSD(T))High-accuracy energy calculationsHigh accuracy, but computationally expensive
Machine Learning-augmented methodsRapid prediction of propertiesCan be very fast once trained

Spectroscopic Characterization Techniques in Research on 2 Fluoro 1h Pyrrole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the characterization of fluorinated organic molecules. The presence of the NMR-active ¹⁹F nucleus, alongside ¹H and ¹³C, offers a multi-faceted approach to structural elucidation.

Fluorine-19 NMR is particularly powerful for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.org This results in high receptivity, making it the third most sensitive NMR nucleus after ¹H and ³H. wikipedia.org A key feature of ¹⁹F NMR is its vast chemical shift range, which spans approximately 800 ppm, significantly reducing the likelihood of signal overlap that can complicate ¹H NMR spectra. wikipedia.org

The chemical shift of a ¹⁹F nucleus is exquisitely sensitive to its local electronic environment. This sensitivity allows ¹⁹F NMR to serve as a precise probe for detecting subtle changes in molecular structure, conformation, and electronic distribution. For instance, in studies of phenyl-fluorinated iron porphyrin complexes, large chemical shifts for the fluorine signals were observed, which were highly sensitive to the oxidation and spin states of the iron center. psu.edu The difference in chemical shifts for ortho-phenyl fluorine signals between high-spin and low-spin ferric states was approximately 40 ppm, demonstrating the technique's diagnostic power. psu.edu

Furthermore, ¹⁹F NMR is an effective tool for determining the diastereomeric ratio (dr) in reactions that produce chiral centers adjacent to a fluorine-bearing carbon. In the synthesis of 2-(2-fluoro-2-nitro-1-phenylethyl)-1H-pyrrole, a derivative formed from the reaction of β-fluoro-β-nitrostyrene and pyrrole (B145914), ¹⁹F NMR spectroscopy was used to quantify the ratio of the resulting diastereomers. nih.gov

Table 1: Diastereomeric Ratios of 2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrrole Derivatives Determined by ¹⁹F NMR nih.gov
Aryl SubstituentDiastereomeric Ratio (dr)
Phenyl42:58
4-Bromophenyl44:56

In the context of fluorinated pyrroles, ¹H and ¹³C spectra are complicated by heteronuclear coupling between these nuclei and the ¹⁹F nucleus (J-coupling). jeol.com Hydrogen-fluorine coupling constants (¹JHF, ²JHF, etc.) can be as large as 50 Hz, and carbon-fluorine couplings (¹JCF, ²JCF, etc.) can be up to 280 Hz. wikipedia.orgjeol.com These couplings, while providing valuable structural information about the proximity of atoms, can also increase spectral complexity. To simplify spectra and aid in assignments, decoupling techniques are often employed, such as proton-decoupled ¹³C NMR or more advanced dual-decoupling methods like ¹³C{¹H,¹⁹F}, which remove all couplings to both protons and fluorine. jeol.com

For derivatives such as 2-(1-(4-Bromophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole, ¹H NMR is used to confirm the structure, with characteristic signals for the pyrrole ring protons and the protons of the substituted aryl group. nih.gov The chemical shifts and splitting patterns of the pyrrole protons are particularly informative for confirming the position of substitution on the ring. researchgate.net

Table 2: Representative ¹H NMR Chemical Shifts (δ) for a Fluorinated Pyrrole Adduct nih.gov
CompoundProton AssignmentChemical Shift (ppm)
2-(1-(4-Bromophenyl)-2-fluoro-2-nitroethyl)-1H-pyrrole (major isomer)NH (pyrrole)8.01 (br s)
Aryl-H7.49–7.44 (m)
Aryl-H7.11 (d)
Pyrrole-H6.76 (ddd)

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Absorption Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For aromatic systems like pyrrole, the absorption bands typically arise from π-π* transitions. The parent pyrrole molecule exhibits absorption bands around 250 nm and 287 nm. researchgate.net The introduction of substituents, including fluorine, can modify the electronic structure of the pyrrole ring, leading to shifts in the absorption maxima (λ_max) and changes in the molar absorptivity (ε).

In studies of N,N-bis(1H-pyrrole-2yl)methylene naphthalene-2,3-diamine, a complex pyrrole derivative, absorption peaks were observed at 225 nm, 287 nm, and 350 nm. researchgate.net For other pyrrole-based chromophores, steady-state absorption spectra reveal information about the electronic parameters of the molecule. For example, a pyrrolo[3,4-c]pyridine derivative showed a long-wavelength absorption band with a maximum extinction coefficient (ε_max) in the range of (3.0–3.5) × 10³ M⁻¹cm⁻¹. nih.gov The position and intensity of these bands provide insight into the conjugation and electronic properties of the fluorinated pyrrole system.

Table 3: UV-Vis Absorption Maxima (λ_max) for Pyrrole and a Derivative
Compoundλ_max (nm)Reference
Pyrrole250, 287 researchgate.net
Fe-Schiff-base ligand complex with pyrrole units225, 287, 350 researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups and analyze the vibrational modes of a molecule. Each bond vibrates at a characteristic frequency, and an IR spectrum provides a molecular "fingerprint." For pyrrole-containing structures, specific vibrational bands are expected. researchgate.net

Key vibrational modes for the pyrrole ring include N-H stretching, typically seen as a broad band in the 3400–3200 cm⁻¹ region, and fundamental ring vibrations (including C=C and C-N stretching) often observed around 1475 cm⁻¹. researchgate.net Cβ–H stretching vibrations of the pyrrole ring are found at higher frequencies (3117–3105 cm⁻¹), while out-of-plane C-H bending deformations appear at lower wavenumbers (e.g., 849, 799 cm⁻¹). nih.gov

The introduction of a fluorine atom adds a C-F bond, which has a characteristic stretching vibration. The C-F stretching band is typically strong and appears in the 1360–1000 cm⁻¹ region of the spectrum. ajchem-a.com The exact position of this band can provide further information about the electronic environment of the C-F bond.

Table 4: Characteristic FT-IR Vibrational Frequencies for Pyrrole and Fluorinated Aromatics
Vibrational ModeTypical Frequency Range (cm⁻¹)Reference
N-H stretch (pyrrole)3400–3200 researchgate.net
Cβ–H stretch (pyrrole)3117–3105 nih.gov
C=C / Ring stretch (pyrrole)~1475 researchgate.net
C-F stretch (aromatic)1360–1000 ajchem-a.com
C-N stretch (pyrrole)~1198 researchgate.net

Fluorescence Spectroscopy and Emission Properties

While simple pyrrole is not strongly fluorescent, its derivatives can be highly emissive. Fluorescence spectroscopy measures the light emitted from a molecule after it has absorbed light, providing information about its excited state properties.

Steady-state fluorescence studies involve exciting a sample at a fixed wavelength and measuring the resulting emission spectrum. These studies can reveal the maximum emission wavelength (λ_em), fluorescence quantum yield, and Stokes shift (the difference between λ_max of absorption and emission). These properties are highly dependent on the molecular structure and the solvent environment.

Research on various chromophores based on dialkynyl-N-(het)arylpyrrole has explored their potential as fluorophores. researchgate.net The emission spectra of these derivatives were recorded in various organic solvents to understand the impact of the molecular structure and environment on their photophysical properties. researchgate.net Similarly, studies on a fluorescent pyrrolo[3,4-c]pyridine derivative revealed a large Stokes shift and high photostability, which are desirable properties for applications in imaging and sensing. nih.gov The introduction of a pyrrole substituent into a rhodamine dye scaffold resulted in a significant red-shift of over 50 nm in the fluorescence spectrum, demonstrating how pyrrole moieties can be used to tune emission properties. researchgate.net The study of fluorinated pyrrole derivatives using fluorescence spectroscopy is crucial for understanding how fluorine substitution affects the de-excitation pathways of the excited state and for developing novel fluorescent materials.

Electrochemical and Polymeric Film Emission Analyses

Electrochemical analysis is a fundamental tool for probing the redox behavior of monomers and the resulting conductive polymers. For 2-fluoro-1H-pyrrole, cyclic voltammetry (CV) would be the primary technique to investigate its electropolymerization and the electrochemical properties of the poly(this compound) film.

Anticipated Electrochemical Findings:

The electropolymerization of this compound would be initiated by the oxidation of the monomer to form a radical cation. The potential at which this oxidation occurs is a key parameter. The presence of the electron-withdrawing fluorine atom is expected to increase the oxidation potential of this compound compared to unsubstituted pyrrole.

Once a polymeric film is formed on the electrode surface, its electrochemical behavior can be studied in a monomer-free electrolyte solution. The cyclic voltammogram of the polymer film would reveal information about its doping and de-doping processes, stability, and conductivity. The expected redox processes involve the reversible oxidation and reduction of the polymer backbone, accompanied by the ingress and egress of counter-ions from the electrolyte to maintain charge neutrality.

A representative, hypothetical cyclic voltammogram for the electropolymerization of this compound and the subsequent redox behavior of the polymer film is presented below.

Hypothetical Electrochemical Data for Poly(this compound)

ParameterExpected Value/ObservationSignificance
Monomer Oxidation Potential> 0.8 V vs. Ag/AgClHigher than pyrrole due to the electron-withdrawing fluorine atom.
Polymer Redox PotentialsAnodic and cathodic peaks corresponding to p-doping and de-doping.Indicates the potential range of the polymer's conductivity.
Electrochemical StabilityStable redox behavior over multiple cycles.Crucial for potential applications in electronic devices.

Polymeric Film Emission Analyses:

The investigation of the emission properties of poly(this compound) films would primarily involve fluorescence spectroscopy. Conjugated polymers, such as polypyrroles, can exhibit fluorescence, and the introduction of a fluorine atom can modulate these properties.

Expected Emission Characteristics:

The emission spectrum of a poly(this compound) film would provide insights into its electronic structure and potential for optoelectronic applications. The excitation and emission wavelengths, quantum yield, and Stokes shift are critical parameters. It is anticipated that the fluorine substituent would influence the energy levels of the polymer, potentially leading to a blue-shift in the emission spectrum compared to unsubstituted polypyrrole.

The solid-state packing of the polymer chains in the film significantly affects the emission properties. Aggregation-induced quenching is a common phenomenon in conjugated polymers, but in some cases, aggregation can lead to enhanced emission. The morphology of the polymer film, which can be controlled by the electropolymerization conditions, would therefore play a crucial role in its emission behavior.

A hypothetical data table summarizing the expected emission properties of a poly(this compound) film is provided below.

Hypothetical Polymeric Film Emission Data

ParameterExpected ObservationSignificance
Excitation Wavelength (λex)UV-Vis regionWavelength required to excite the polymer to a higher electronic state.
Emission Wavelength (λem)Visible region, potentially blue-shifted compared to polypyrrole.Color of the emitted light, related to the polymer's band gap.
Stokes ShiftDifference between λex and λem.Provides information about the relaxation processes in the excited state.
Quantum Yield (ΦF)Varies depending on film morphology and environment.Efficiency of the fluorescence process.

Advanced Applications and Research Directions of Ring Fluorinated Pyrroles

Role as Versatile Building Blocks in Complex Organic Synthesis

Fluorinated pyrroles serve as crucial intermediates in the synthesis of more complex molecular architectures. Their inherent reactivity, modified by the presence of the electronegative fluorine atom, allows for selective functionalization and construction of novel chemical entities.

Construction of Advanced Fluorinated Heterocycles

While direct applications of 2-fluoro-1H-pyrrole as a starting material are not extensively documented in readily available literature, the synthesis of related monofluorinated pyrrole (B145914) derivatives highlights their potential. For instance, a two-step sequence involving the conjugate addition of pyrrole to β-fluoro-β-nitrostyrenes yields 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles. These intermediates are then converted into novel 2-(2-fluoro-1-arylvinyl)-1H-pyrroles. nih.gov This synthetic strategy underscores the utility of building fluorinated pyrrole structures that can serve as precursors to more complex heterocyclic systems. The development of such methods provides a pathway to previously inaccessible monofluorinated compounds, which are valuable for creating advanced, fluorine-containing heterocycles. nih.gov

Precursors for Diverse Fluorine-Containing Compounds

The role of fluorinated pyrroles as precursors is critical for the development of a wide range of fluorine-containing molecules. The novel 2-(2-fluoro-2-nitro-1-arylethyl)-1H-pyrroles are noted for their synthetic utility, acting as effective precursors for further chemical transformations. nih.gov The ability to generate such intermediates opens up possibilities for creating a diverse library of fluorine-containing compounds. Although the research here begins with pyrrole itself and introduces the fluorinated moiety as part of the reaction, the resulting fluorinated pyrrole structures are key building blocks for subsequent synthetic steps. nih.gov

Below is a representative table of precursors and the resulting fluorinated pyrrole derivatives.

Precursor 1Precursor 2Resulting Fluorinated IntermediateFinal Product Class
1H-Pyrroleβ-Fluoro-β-nitrostyrenes2-(2-Fluoro-2-nitro-1-arylethyl)-1H-pyrroles2-(2-Fluoro-1-arylvinyl)-1H-pyrroles

Materials Science Applications

In materials science, the incorporation of fluorine into organic molecules can lead to materials with enhanced thermal stability, unique electronic properties, and improved resistance to oxidative degradation.

Development of Fluorinated Porphyrins for Optical Sensors and Solar Cells

Porphyrinoids are robust heterocyclic dyes with significant applications in medicine and as photonic materials. rsc.org The introduction of fluorine into the porphyrin structure, often through the use of fluorinated precursors, enhances their photo and oxidative stability. rsc.org While the direct synthesis of porphyrins from this compound is not a commonly cited method, the broader strategy involves using fluorinated building blocks to create these advanced materials. Fluorinated porphyrinoids serve as efficient platforms for developing new materials for optical sensors and solar cells. rsc.org The stability and tunable photophysical properties of these molecules are key to their function in such devices.

Engineering Functional Materials with Tailored Properties

Pyrrole derivatives are of growing importance in materials science. researchgate.net The ability to functionalize the pyrrole nucleus allows for the engineering of materials with specific, tailored properties. The synthesis of various pyrrole-containing compounds is a subject of intense research, aiming to create novel materials for diverse applications. The inclusion of fluorine is a key strategy in this field to modulate the electronic and physical properties of the resulting materials.

Development of Functional Probes and Labeling Agents

Fluorescent molecular probes are essential tools in drug discovery and for studying biological systems. nih.gov Pyrrole-based structures are found in various fluorescent probes. For example, diarylpyrroles have been developed as templates for COX-2 inhibitors, and their fluorescent properties are key to their use in screening assays. nih.govnih.gov The development of such probes often involves the synthesis of complex pyrrole derivatives through methods like the Paal-Knorr reaction. nih.gov While specific examples starting from this compound are not prominent, the general principle of using substituted pyrroles to create functional probes is well-established. The introduction of fluorine into these structures could further enhance their utility by improving stability and modulating their fluorescent properties.

Design of Highly Fluorinated Fluorescent Dyes (e.g., BODIPY Dyes)

Boron-dipyrromethene (BODIPY) dyes are a prominent class of fluorescent molecules known for their sharp absorption and emission peaks, high fluorescence quantum yields, and exceptional chemical and photostability. mdpi.com The strategic incorporation of fluorine atoms directly onto the pyrrole core or on peripheral substituents of the BODIPY scaffold has led to the development of highly fluorinated dyes with enhanced properties. nih.gov

Research has demonstrated that fluorination can significantly improve the performance of these dyes. For instance, the introduction of moieties like 3,5-bis(trifluoromethyl)phenyl and pentafluorophenyl groups has been shown to substantially increase the photostability of BODIPY dyes. nih.gov This enhancement is critical for applications requiring long-term or high-intensity light exposure, such as in advanced microscopy.

Furthermore, fluorination provides a powerful tool for tuning the photophysical properties of the dyes. A modular synthesis approach, starting with β-fluoro-β-nitrostyrenes to create mono-fluorinated pyrrole-2-amides, has enabled the construction of 1,7-difluoro-BODIPY-3,5-diamides. mdpi.com This constructive method allows for the precise placement of fluorine atoms, yielding luminophores that exhibit a desirable combination of fluorescence and photosensitizing properties. mdpi.com The strategic functionalization of the BODIPY core with perfluoroalkyl groups, combined with the extension of π-conjugation, has resulted in highly emissive dyes in the yellow-to-red spectral region with high quantum efficiency. rsc.org

Dye FamilyKey Structural FeatureObserved Photophysical EnhancementsReference
F-BODIPYs3,5-bis(trifluoromethyl)phenyl and pentafluorophenyl moietiesSignificantly enhanced photostability; high fluorescence quantum yields (approaching unity in some cases). nih.gov
1,7-difluoro-BODIPY-3,5-diamidesFluorine atoms directly on the BODIPY core at positions 1 and 7.Combination of fluorescence and photosensitizing properties. mdpi.com
Perfluoroalkyl decorated BODIPYsPerfluorinated pendant groups at the boron center.High emissivity in the yellow-to-red spectrum; high quantum efficiency (ϕF up to 0.72). rsc.org

Application in Functional Group Labeling for Chemical Biology Research

The superior photophysical properties of highly fluorinated BODIPY dyes make them excellent candidates for fluorescent labels in chemical biology. Their enhanced brightness and photostability are crucial for the sensitive detection and tracking of biomolecules within the complex environment of living cells. nih.govresearchgate.net

Fluorogenic reactions, where fluorescence is generated from non-fluorescent starting materials, are particularly useful for no-wash live-cell imaging. researchgate.net Dyes based on fluorinated pyrroles can be designed to act as fluorogenic probes. These probes remain "dark" until they react with a specific functional group on a target biomolecule, such as a protein or nucleic acid. This "turn-on" mechanism minimizes background fluorescence, leading to a high signal-to-noise ratio and enabling clear visualization of biological processes without the need for washing steps that can disrupt the cellular environment. researchgate.net

The chemical versatility of the BODIPY scaffold allows for the straightforward introduction of reactive groups that can selectively target specific functional groups on biomolecules. This capability, combined with the enhanced stability imparted by fluorination, allows for robust and specific labeling, making these dyes powerful tools for a wide range of applications, including:

Protein labeling: Tracking protein localization, trafficking, and interactions in living cells.

Nucleic acid imaging: Visualizing DNA and RNA to study genome organization and transcription.

Bio-orthogonal chemistry: Employing "click" reactions for the selective labeling of biomolecules in their native environment. researchgate.net

Investigation of Biological Activities of Fluorinated Pyrrole Analogs in a Research Context

The pyrrole scaffold is a key structural feature in numerous natural products and clinically relevant drugs, exhibiting a wide spectrum of biological activities. nih.govbiolmolchem.comnih.gov The incorporation of fluorine into the pyrrole ring is a well-established strategy in medicinal chemistry to modulate a compound's pharmacological profile, including its potency, selectivity, and metabolic stability. researchgate.net

In a research context, various fluorinated pyrrole analogs have been synthesized and evaluated for their potential therapeutic applications. nih.gov Studies have shown that these compounds can exhibit significant bioactivity across different areas.

Anticancer Activity: Fluorinated pyrrole derivatives have demonstrated potent cytotoxic effects against various cancer cell lines. For example, a series of fluorinated 7-azaindole-like pyrrolo[2,3-b]pyridines (7-PPyQ) analogs retained high cytotoxicity, with GI50 values in the nanomolar range. nih.gov These compounds were also effective against multidrug-resistant cell lines, suggesting a mechanism of action that is not impeded by common resistance pathways like P-glycoprotein efflux. nih.gov The N-ethyl derivative bearing a 2-fluorine substituted aryl moiety was found to induce G2/M phase cell cycle arrest and apoptosis. nih.gov

Antiviral Activity: The antiviral potential of fluorinated pyrroles has also been an area of active investigation. Research has been conducted on fluorinated pyrrole-based hybrids for their activity against the Human Immunodeficiency Virus (HIV-1). nih.gov Certain fluorinated derivatives showed the best activity in their respective series when compared against the reference standard zidovudine (B1683550) (AZT) in human peripheral blood mononuclear cell assays, demonstrating moderate but notable inhibition of the virus. nih.gov

Antimicrobial Activity: The search for new antimicrobial agents has led to the exploration of fluorinated pyrrole structures. For instance, fluorinated pyrrole incorporated with 2-thiazolyl hydrazone motifs has been investigated as a potential new class of antimicrobial and antituberculosis agents. nih.gov

The promising biological results from these research studies underscore the importance of the fluorinated pyrrole core in designing novel bioactive molecules. nih.gov

Compound ClassBiological Activity InvestigatedKey Research FindingReference
Fluorinated 7-PPyQ analogsAnticancerHigh cytotoxicity in nanomolar range (GI50s of 0.8–44 nM); active against multidrug-resistant cell lines. nih.gov
Fluorinated pyrrole-based hybridsAntiviral (Anti-HIV-1)Showed the best activity in the tested series against HIV-1LAI strain compared to non-fluorinated analogs. nih.gov
Fluorinated pyrrole-thiazolyl hydrazonesAntimicrobialInvestigated as a new class of potential antimicrobial and antituberculosis agents. nih.gov

Q & A

Q. What are the common synthetic routes for preparing 2-fluoro-1H-pyrrole, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : this compound is typically synthesized via cycloaddition reactions or modifications of pyrrole precursors. For example, [2+3] cycloadditions of fluoroolefins with nitrile oxides yield fluorinated pyrroles, as demonstrated by Leroy et al. . The Paal-Knorr condensation, using fluorinated diketones, is another route, achieving yields >70% under reflux conditions with acetic acid catalysis . Optimization involves adjusting temperature (80–120°C), solvent polarity (e.g., THF vs. DMF), and stoichiometry of fluorinating agents (e.g., Selectfluor®). Monitoring reaction progress via TLC or GC-MS is critical to avoid over-fluorination .

Q. How can spectroscopic techniques (e.g., NMR, IR) confirm the structure of this compound derivatives?

  • Methodological Answer :
  • ¹H NMR : The fluorine atom induces deshielding of adjacent protons. For this compound, the β-protons (C3 and C4) resonate at δ 6.2–6.8 ppm as doublets due to coupling with fluorine (³JHF ≈ 4–6 Hz) .
  • ¹⁹F NMR : A singlet near δ -120 ppm confirms the absence of adjacent fluorine atoms .
  • IR : Stretching vibrations for C-F bonds appear at 1100–1250 cm⁻¹. Pyrrole ring vibrations (C=C/C-N) are observed at 1500–1600 cm⁻¹ .
    Cross-validation with high-resolution mass spectrometry (HRMS) ensures molecular formula accuracy .

Advanced Research Questions

Q. What role does density functional theory (DFT) play in predicting the electronic properties of this compound, and which functionals are most suitable?

  • Methodological Answer : DFT calculations predict frontier molecular orbitals (FMOs), electrostatic potentials, and Fukui indices, which correlate with reactivity. Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are optimal for pyrrole systems, achieving <3 kcal/mol deviations in thermochemical properties (e.g., ionization potentials) . The LC-ωPBE functional improves charge-transfer excitation accuracy. Basis sets such as 6-311++G(d,p) are recommended for fluorine-containing systems . For correlation energy, the Lee-Yang-Parr (LYP) functional complements exact exchange in B3LYP, reducing errors in electron density distributions .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives across studies?

  • Methodological Answer : Contradictions often arise from variations in assay conditions or substituent effects. Systematic approaches include:
  • Dose-Response Curves : Test derivatives across a concentration range (e.g., 1 nM–100 µM) to identify non-linear effects .
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the C5 position to enhance binding affinity, as seen in antimycobacterial studies .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., CYP450 enzymes), prioritizing derivatives with ΔG < -8 kcal/mol .
    Reproducibility requires strict adherence to protocols (e.g., MIC values in Mueller-Hinton broth) .

Q. What strategies enhance the stability of this compound derivatives under physiological conditions?

  • Methodological Answer :
  • Steric Shielding : Introduce bulky substituents (e.g., tert-butyl groups) at the N1 position to reduce hydrolysis .
  • Pro-drug Design : Mask the pyrrole ring as a phosphate ester, improving aqueous solubility and enzymatic activation .
  • pH Optimization : Stability studies in buffers (pH 4–9) reveal maximal stability at pH 7.4, correlating with reduced ring-opening kinetics .
    Accelerated stability testing (40°C/75% RH for 6 months) combined with HPLC monitoring validates these strategies .

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